2-(1,3-benzothiazol-2-ylamino)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Description
This compound belongs to the tetrahydroquinazolinone class, characterized by a bicyclic framework with a 1,3-benzothiazole moiety at position 2 and a 2-chlorophenyl group at position 2.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-(2-chlorophenyl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c22-13-7-2-1-6-12(13)19-18-15(9-5-10-16(18)27)23-20(25-19)26-21-24-14-8-3-4-11-17(14)28-21/h1-4,6-8,11,19H,5,9-10H2,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVQOCKVKJWGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=CC=C5Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylamino)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 344.84 g/mol. The structure features a benzothiazole moiety linked to a tetrahydroquinazoline backbone, which is essential for its biological activity.
1. Anticancer Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to the target compound have been tested against various cancer cell lines:
The compound MR-3.15 demonstrated potent inhibition against CK-1δ, a target in cancer therapy, with an IC50 value of 0.85 µM, indicating strong anticancer potential.
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In studies involving LPS-stimulated RAW 264.7 cells, similar compounds showed significant inhibition of nitric oxide production:
| Compound | % Inhibition at 10 µM | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative | >60% | 0.85 ± 0.10 |
This suggests that the structural features of benzothiazole derivatives contribute to their ability to modulate inflammatory responses effectively.
3. Enzyme Inhibition
The target compound has been assessed for its inhibitory effects on several enzymes:
- CK-1δ Inhibition : The structure-activity relationship shows that specific substitutions on the benzothiazole ring enhance CK-1δ inhibition.
| Substituent | Position | Effect on Inhibition |
|---|---|---|
| Methyl | 6 | Increased potency |
| Chlorine | 4 | Loss of activity |
These findings indicate that hydrophobic interactions and steric factors significantly influence the binding affinity of these compounds to CK-1δ.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical and preclinical settings:
- A study involving N-(benzothiazolyl)-phenyl acetamides demonstrated their potential as CK-1δ inhibitors with submicromolar activity.
- Another investigation into benzothiazole derivatives revealed promising cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.8 to 4.5 µM .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 4
- 4-(2-Chlorophenyl) vs. 4-(4-Chlorophenyl): Replacing the 2-chlorophenyl group with a 4-chlorophenyl moiety (as in 2-[(1,3-benzoxazol-2-yl)amino]-4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one ) alters steric and electronic properties. The para-chlorine substitution may enhance metabolic stability but reduce target binding affinity compared to ortho-substituted derivatives due to spatial constraints .
Heterocyclic Modifications at Position 2
- Benzothiazole vs. Benzoxazole: Substituting the benzothiazole group with benzoxazole (e.g., 2-(1,3-benzoxazol-2-ylamino)-4-pyridin-3-yl derivatives ) replaces a sulfur atom with oxygen. This modification reduces polarizability and may decrease binding to thiol-containing enzymes, impacting antiviral efficacy .
- Thioamide vs. Amide Groups:
In 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one , the thioamide group enhances metal-chelating capacity, which could be leveraged in designing metalloenzyme inhibitors, unlike the amide-linked benzothiazole in the target compound.
Spectral and Analytical Data
Antiviral Potential
2,4-Diaryl tetrahydroquinazolinones, including the target compound, inhibit HBV capsid assembly by disrupting protein-protein interactions. The 2-chlorophenyl group at position 4 enhances binding to hydrophobic pockets in viral capsid proteins, as demonstrated in 2,4-diaryl derivatives with EC₅₀ values <1 μM .
Antibacterial and Antifungal Activity
Compounds like 6-methyl-2-oxo-4-(quinolin-2-yl)-1,2,3,4-tetrahydroquinazoline exhibit moderate activity against S. aureus (MIC = 32 μg/mL) , suggesting that the benzothiazole group in the target compound may improve Gram-positive bacterial inhibition.
Comparative Data Table
*Calculated based on formula C₁₉H₁₅ClN₄OS.
Q & A
Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis often involves multi-step reactions, including nucleophilic substitution and cyclization. For example, heterocyclic cores like quinazolinone and benzothiazole are assembled via condensation reactions. Key steps include:
- Use of polar aprotic solvents (e.g., PEG-400) to enhance nucleophilicity .
- Catalysts like Bleaching Earth Clay (pH 12.5) under heterogeneous conditions (70–80°C) to improve reaction efficiency .
- Monitoring via TLC and purification via recrystallization in aqueous acetic acid .
Optimization Strategies : - Vary catalyst loading (5–15 wt%) and solvent polarity.
- Use microwave-assisted synthesis to reduce reaction time.
- Compare yields using HPLC or gravimetric analysis.
Table 1 : Example Synthesis Parameters from Literature
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Bleaching Earth Clay | PEG-400 | 70–80 | 65–75 | |
| None (thermal) | DMF | 100 | 45–50 |
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identify functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, tetrahydroquinazolinone CH2 at δ 2.5–3.5 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., C₂₀H₁₆ClN₅OS) by matching calculated vs. experimental C/H/N percentages (±0.3%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between studies?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. To address this:
- Replicate experiments under identical conditions (solvent, temperature, concentration).
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Perform X-ray crystallography to unambiguously confirm solid-state structure .
- Compare with computational predictions (DFT calculations for NMR chemical shifts) .
Q. What computational strategies predict the biological activity and binding mechanisms of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, enzymes). For example, benzothiazole moieties may bind to hydrophobic pockets via π-π stacking .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring enhance activity) .
Q. How can in vitro assays be designed to evaluate the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution methods (MIC values) against Gram-positive/negative strains .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., IC₅₀ determination) with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Table 2 : Example Biological Activity Data
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12.5 µM | |
| Antimicrobial | S. aureus | 8 µg/mL |
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
